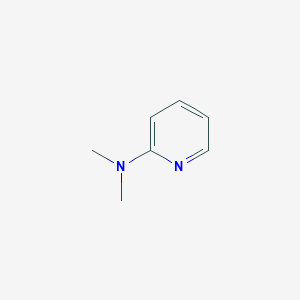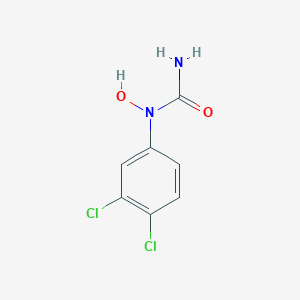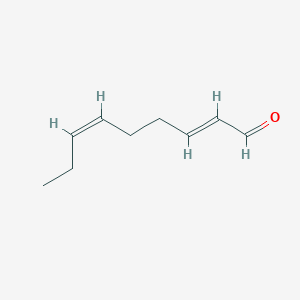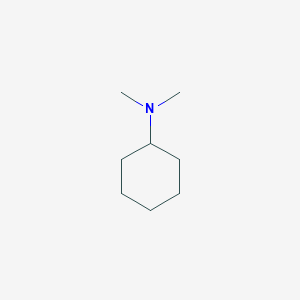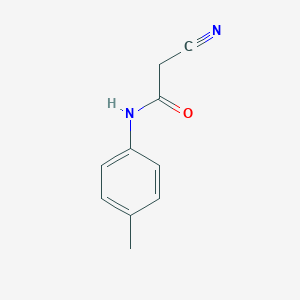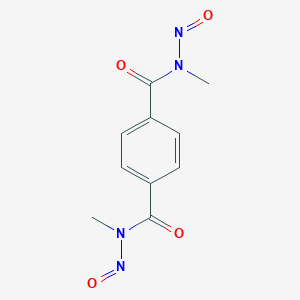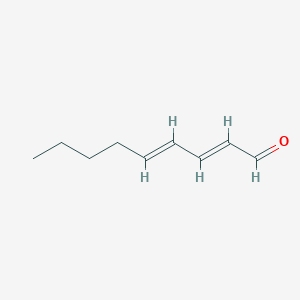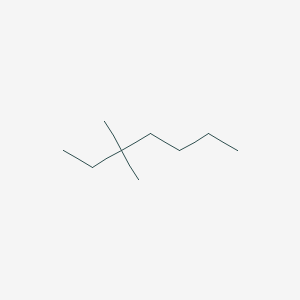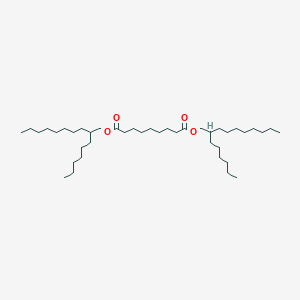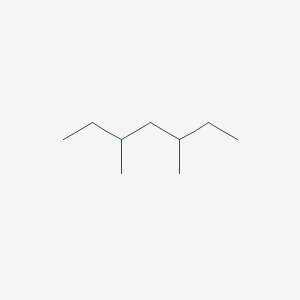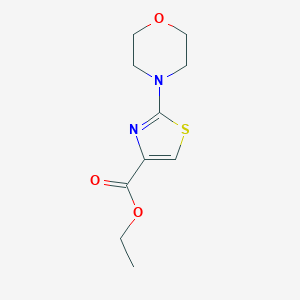
BIS-(TRIMETHYLSILYL)-N-TERT-BUTYL ACETALDIMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BIS-(TRIMETHYLSILYL)-N-TERT-BUTYL ACETALDIMINE is an organic compound characterized by the presence of tert-butyl and trimethylsilyl groups. This compound is known for its stability and unique chemical properties, making it a valuable reagent in various chemical reactions and industrial applications.
Vorbereitungsmethoden
The synthesis of BIS-(TRIMETHYLSILYL)-N-TERT-BUTYL ACETALDIMINE typically involves the reaction of tert-butylamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
BIS-(TRIMETHYLSILYL)-N-TERT-BUTYL ACETALDIMINE undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trimethylsilyl groups are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to yield simpler amines.
Hydrolysis: In the presence of water, the trimethylsilyl groups can be hydrolyzed to form silanols.
Common reagents used in these reactions include trimethylsilyl chloride, tert-butylamine, and various bases and acids depending on the desired transformation . Major products formed from these reactions include silanols, amines, and other substituted derivatives .
Wissenschaftliche Forschungsanwendungen
BIS-(TRIMETHYLSILYL)-N-TERT-BUTYL ACETALDIMINE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.
Biology: The compound is utilized in the synthesis of biologically active molecules and as a protecting group for sensitive functional groups during complex molecule synthesis.
Medicine: It plays a role in the development of pharmaceuticals, especially in the synthesis of drug candidates that require silyl protection.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism by which BIS-(TRIMETHYLSILYL)-N-TERT-BUTYL ACETALDIMINE exerts its effects involves the stabilization of reactive intermediates through the bulky trimethylsilyl groups. These groups provide steric hindrance, protecting sensitive functional groups from unwanted side reactions . The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions being performed .
Vergleich Mit ähnlichen Verbindungen
BIS-(TRIMETHYLSILYL)-N-TERT-BUTYL ACETALDIMINE can be compared with other similar compounds such as N-tert-butyltrimethylsilylamine and bis(trimethylsilyl)acetamide . These compounds share the presence of trimethylsilyl groups but differ in their specific structures and reactivity. This compound is unique due to its combination of tert-butyl and bis(trimethylsilyl) groups, which confer distinct steric and electronic properties .
Similar compounds include:
These compounds are used in similar applications but may offer different reactivity profiles and stability under various conditions .
Eigenschaften
IUPAC Name |
N-tert-butyl-2,2-bis(trimethylsilyl)ethanimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H29NSi2/c1-12(2,3)13-10-11(14(4,5)6)15(7,8)9/h10-11H,1-9H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPDPMRFNPAUIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=CC([Si](C)(C)C)[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H29NSi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
